molecular formula C9H5F3N2O2 B3060451 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione CAS No. 3833-78-1

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3060451
CAS No.: 3833-78-1
M. Wt: 230.14
InChI Key: OWKQLTBXMVNRAI-UHFFFAOYSA-N
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Description

Quinazoline derivatives, including 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, belong to the N-containing heterocyclic compounds . They have drawn significant attention due to their diverse and distinct biopharmaceutical activities . These compounds have been found to exhibit a variety of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and more .


Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, which can be categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the synthesis of 2-substituted-4(3H)-quinazolinones often involves the amidation and cyclization of 2-aminobenzoic acid derivatives .


Chemical Reactions Analysis

Quinazoline derivatives exhibit various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reactions have been discussed .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Nucleosides : 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione derivatives have been synthesized for potential biological activities. For example, silylation of quinazoline-2,4(1H,3H)-diones and subsequent reactions have led to the creation of nucleoside derivatives (El‐Barbary et al., 1995).

  • Environmental-Friendly Synthesis : Quinazoline-2,4(1H,3H)-dione derivatives are key building blocks in drug synthesis. Efforts have been made to develop environmentally friendly methods for their synthesis, for instance, using CO2 fixation to 2-aminobenzonitriles (Vessally et al., 2017).

Applications in Drug Synthesis and Biological Activity

  • Intermediate in Drug Synthesis : These compounds serve as intermediates in the synthesis of various drugs, demonstrating their importance in pharmaceutical applications. They are used in the synthesis of drugs such as Zenarestat, Prazosin, Bunazosin, and Doxazosin (Vessally et al., 2017).

  • Antimicrobial Activity : Some derivatives of quinazoline-2,4(1H,3H)-dione have shown antimicrobial properties, suggesting potential applications in treating infections. For example, a novel quinazolinone derivative demonstrated susceptibility against various microorganisms (Usifoh & Ukoh, 2002).

Advances in Green Chemistry

  • CO2 Mediated Synthesis : The synthesis of quinazoline-2,4(1H,3H)-diones using CO2 as a reactant represents a novel and sustainable approach in green chemistry. This method aligns with the goals of reducing environmental impact in chemical synthesis (Rasal & Yadav, 2016).

  • Use of Ionic Liquids : The use of ionic liquids in the synthesis of quinazoline-2,4(1H,3H)-diones has been explored to enhance efficiency and sustainability. This approach offers advantages in terms of ease of separation and potential for reuse (Lu et al., 2014).

Future Directions

Quinazoline derivatives have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . The future directions in the research of these compounds could involve the development of novel synthetic methods, exploration of their biological activities, and their potential applications in medicine and other fields .

Properties

IUPAC Name

7-(trifluoromethyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)13-8(16)14-7(5)15/h1-3H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKQLTBXMVNRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652952
Record name 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3833-78-1
Record name 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4-trifluoromethylbenzoic acid (25.0 g, 122 mmol) and urea (75.0 g, 1.2 mol) were combined and heated at 200° C. while stirring. After 1 h, the reaction mixture was allowed to cool to 100° C. and water (100 mL) was added. The reaction mixture was then allowed to cool to room temperature and the solid was isolated by vacuum filtration washing with water (500 mL). The solid was then dried under vacuum (10 mbar, 50° C.). Yield=24 g, 86%; LC-MS: 2.1 min, 230 (M+); 1H NMR (DMSO-d6) δ 7.44 (s, 1 H) 7.47 (d, 1 H), 8.07 (d, 1 H), 11.43 (br s, 1 H), 11.56 (br s, 1 H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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